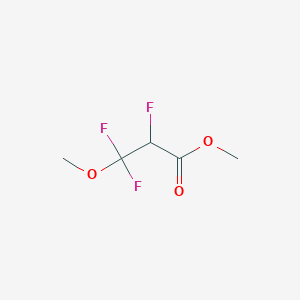

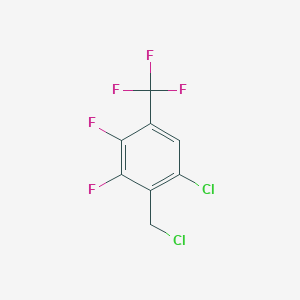

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride, also known as CFTBC, is an important synthetic intermediate in the pharmaceutical industry. It is a versatile reagent used in the synthesis of many different compounds, including drugs, pesticides, and other organic compounds. CFTBC is used in a variety of biochemical and physiological applications, including the synthesis of drugs, the manipulation of cellular processes, and the regulation of gene expression.

Applications De Recherche Scientifique

Reactions at the Benzylic Position

This compound can be involved in reactions at the benzylic position . The benzylic position is the carbon atom attached to the aromatic ring. This position is unique because it can undergo various types of reactions, such as free radical bromination, nucleophilic substitution, and oxidation .

Suzuki–Miyaura Coupling

The compound can be used in Suzuki–Miyaura coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Synthesis of Dithiocarbamates

4-(Trifluoromethyl)benzyl chloride, a similar compound, can be used in the synthesis of novel series of dithiocarbamates . This is achieved via reaction with sodium salts of N,N-disubstituted dithiocarbamic acids .

Synthesis of 4 (3H)-Quinazolinones

Compounds similar to 3-Fluoro-4-(trifluoromethyl)benzyl chloride have been used in the synthesis of 4 (3H)-quinazolinones. Quinazolinones are a class of organic compounds with a wide range of biological activities, making them of interest in medicinal chemistry.

Halogen Addition

The compound can be involved in halogen addition reactions . Since chlorine is a halogen, it can be added in the same way as bromine, but it would have a different rate of reaction due to the difference in electronegativity .

Nucleophilic Substitution Reactions

The compound can participate in nucleophilic substitution reactions . These reactions involve the replacement of a leaving group (in this case, the chlorine atom) by a nucleophile .

Mécanisme D'action

Target of Action

Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, which involve transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from a palladium catalyst to form a new Pd–C bond with electrophilic organic groups. Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds, thereby affecting various biochemical pathways that rely on these bonds .

Result of Action

In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds, thereby influencing the structure and function of various molecules .

Propriétés

IUPAC Name |

1-chloro-2-(chloromethyl)-3,4-difluoro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F5/c9-2-3-5(10)1-4(8(13,14)15)7(12)6(3)11/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNUECWBCHSTHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)CCl)F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)